molecular formula C10H17NO B151996 4-(Pyrrolidin-1-yl)cyclohexanone CAS No. 10421-18-8

4-(Pyrrolidin-1-yl)cyclohexanone

Cat. No.: B151996
CAS No.: 10421-18-8
M. Wt: 167.25 g/mol
InChI Key: RDGIABKZGSKWCC-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polystyrene-Immobilized Pyrrolidine as a Catalyst

  • Catalytic Applications: Polystyrene-immobilized pyrrolidine has shown high efficiency and reusability as an organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, achieving high yields and excellent selectivity (Miao & Wang, 2008).

Enamine Addition for Bicyclic Ketone Synthesis

  • Stereochemistry in Synthesis: The addition of the pyrrolidine enamine of cyclohexanone to certain compounds results in highly diastereoselective formation of bicyclic ketones, contributing to advancements in stereochemistry (Andrew, Mellor, & Reid, 2000).

Pyrrolidine-Based Catalyst for Nitroolefins

  • Organocatalysis in Synthesis: A pyrrolidine-based catalyst, derived from L-proline, has been effective in asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Novel Synthesis of Bis-Spiro-Pyrrolidines

  • Innovative Synthetic Methods: Research has shown that certain cyclohexanones can undergo reactions to yield bis-spiro-pyrrolidines, which are important in developing new synthetic methods (Raj & Raghunathan, 2002).

Enantioselective Addition to Aldehydes

  • Chiral Synthesis: A specific derivative of pyrrolidine was used for enantioselective addition to aldehydes, highlighting its potential in the synthesis of chiral compounds (Asami et al., 2015).

Antimicrobial and Antifungal Activity

  • Biological Activities: Novel spiro pyrrolidines have been synthesized and evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Raj et al., 2003).

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

Pyrrolidine derivatives, including 4-(Pyrrolidin-1-yl)cyclohexanone, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 4-(Pyrrolidin-1-yl)cyclohexanone is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Cellular Effects

It is known that pyrrolidine derivatives can have various biological activities, such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Molecular Mechanism

It is known that pyrrolidine derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives can have various effects over time, depending on the specific compound and experimental conditions .

Dosage Effects in Animal Models

It is known that pyrrolidine derivatives can have various effects at different dosages, depending on the specific compound and experimental conditions .

Metabolic Pathways

It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that pyrrolidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrrolidine derivatives can be directed to specific compartments or organelles depending on their targeting signals or post-translational modifications .

Properties

IUPAC Name

4-pyrrolidin-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGIABKZGSKWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546339
Record name 4-(Pyrrolidin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10421-18-8
Record name 4-(Pyrrolidin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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